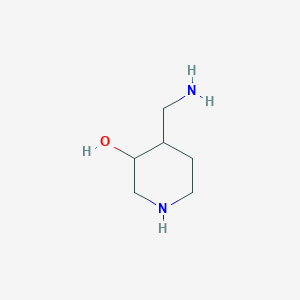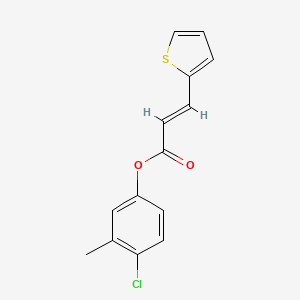
4-chloro-3-methylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate: is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a thienyl group attached to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate typically involves the esterification of 4-chloro-3-methylphenol with 3-(2-thienyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods:
In an industrial setting, the production of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acrylate moiety, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidases. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry:
In the industrial sector, 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is utilized in the production of specialty polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for materials with specific properties.
作用機序
The mechanism of action of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate depends on its specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. In oxidation reactions, the thienyl group undergoes electrophilic attack, resulting in the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific biological or chemical context.
類似化合物との比較
4-chloro-3-methylphenyl acrylate: Lacks the thienyl group, resulting in different reactivity and applications.
3-(2-thienyl)acrylate:
4-chloro-3-methylphenyl 3-(2-furyl)acrylate: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and stability.
Uniqueness:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is unique due to the presence of both a chloro-substituted phenyl ring and a thienyl group. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and electrophiles, making it a valuable compound for various synthetic and industrial applications.
特性
分子式 |
C14H11ClO2S |
|---|---|
分子量 |
278.8 g/mol |
IUPAC名 |
(4-chloro-3-methylphenyl) (E)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H11ClO2S/c1-10-9-11(4-6-13(10)15)17-14(16)7-5-12-3-2-8-18-12/h2-9H,1H3/b7-5+ |
InChIキー |
SHRPBMUEJNYHDC-FNORWQNLSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC(=O)/C=C/C2=CC=CS2)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


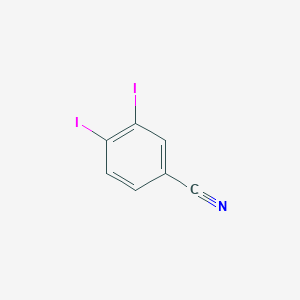
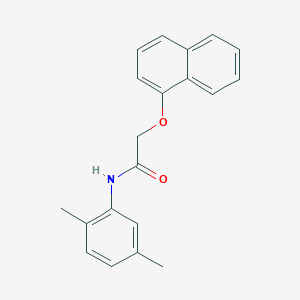
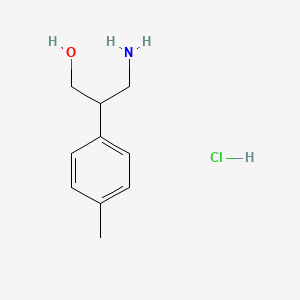
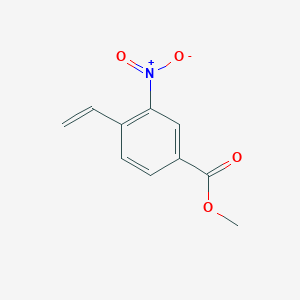
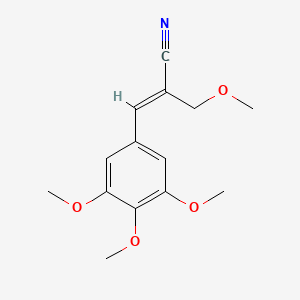
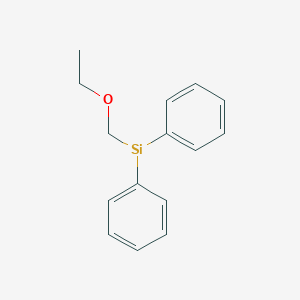
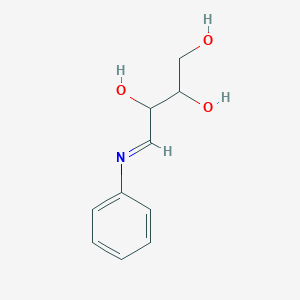
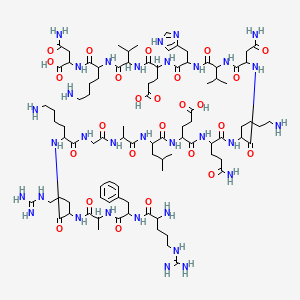
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
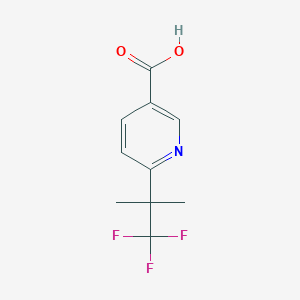
![5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14800524.png)
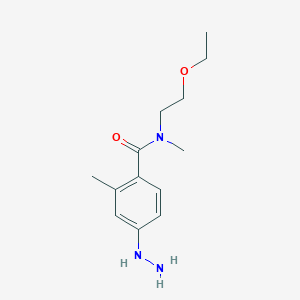
![((3AS,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-phenyltetrahydrofuro[3,4-d][1,3,2]dioxaborol-4-yl)methanol](/img/structure/B14800532.png)
